molecular formula C10H15BrN2S B13300914 N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

Cat. No.: B13300914
M. Wt: 275.21 g/mol
InChI Key: HSHJNSIESSSRFJ-UHFFFAOYSA-N
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Description

N-[(5-Bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is a tertiary amine featuring a bromothiophene moiety linked to a methylpyrrolidine core via a methylene bridge. The compound’s molecular formula is C₁₁H₁₅BrN₂S, with an approximate molecular weight of 287.22 g/mol (calculated based on substituents).

Properties

Molecular Formula

C10H15BrN2S

Molecular Weight

275.21 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C10H15BrN2S/c1-13-5-4-8(7-13)12-6-9-2-3-10(11)14-9/h2-3,8,12H,4-7H2,1H3

InChI Key

HSHJNSIESSSRFJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Bromination of Thiophene Derivatives

The starting point is often a thiophene derivative, which undergoes selective bromination at the 5-position. This step is crucial as it introduces the bromine atom that facilitates further functionalization.

  • Reagents and Conditions:
    • Brominating agents such as phenyltrimethylammonium tribromide or N-bromosuccinimide.
    • Solvents like dimethylformamide or toluene.
    • Temperature control to avoid polybromination or side reactions.

Formation of the (5-bromothiophen-2-yl)methyl Intermediate

Following bromination, the thiophene ring is functionalized at the 2-position with a methyl group linked to the amine.

  • Typical approach involves:
    • Reaction of the brominated thiophene with formaldehyde and amines under acidic or basic conditions.
    • Use of microwave irradiation to accelerate the reaction, as documented in related heterocyclic synthesis.

Representative Synthetic Route from Literature

Step Reagents/Conditions Description Outcome
1. Bromination Phenyltrimethylammonium tribromide, thiourea Bromination at 5-position of thiophene 5-bromothiophene derivative
2. Functionalization Acetic anhydride, formaldehyde, acetic acid, microwave irradiation Formation of methylthiophene intermediate Acetylated intermediate
3. Coupling (2R)-2-methylpyrrolidine, N-methylpyrrolidone, N,N-diisopropylethylamine, 100 °C Nucleophilic substitution to introduce pyrrolidine amine Target compound obtained
4. Purification Extraction, washing, drying, chromatography Isolation of pure product High purity N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

Analytical Data and Characterization

  • Molecular Formula: C9H13BrN2S
  • Molecular Weight: 261.18 g/mol
  • Spectroscopic Data:
    • ^1H NMR confirms the presence of pyrrolidine and thiophene protons.
    • Mass spectrometry shows molecular ion peaks consistent with the brominated compound.
  • Purity: Achieved via chromatographic purification, typically >95%.

Summary Table of Preparation Methods

Preparation Aspect Details Notes
Starting Material Thiophene derivatives Commercially available
Bromination Agent Phenyltrimethylammonium tribromide, N-bromosuccinimide Selective bromination
Coupling Reaction Nucleophilic substitution with 1-methylpyrrolidin-3-amine Requires base and elevated temperature
Solvents Dimethylformamide, N-methylpyrrolidone Polar aprotic solvents preferred
Purification Silica gel chromatography Hexane-ethyl acetate mixtures
Alternative Methods Photochemical N-alkylation Emerging, not yet standard for this compound

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced amine derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Substituent Effects and Reactivity

  • Bromothiophene vs. Bromophenyl : The target compound’s bromothiophene group (vs. bromophenyl in ) introduces sulfur, enhancing π-electron delocalization and altering lipophilicity. Thiophene’s smaller ring size may improve metabolic stability compared to phenyl analogs .
  • Pyrrolidine vs. Pyridine/Pyrazole : The pyrrolidine core in the target compound offers conformational flexibility and basicity, contrasting with rigid pyridine () or pyrazole () cores. This flexibility may influence receptor binding in biological systems .
  • Halogen Effects: Bromine in the target compound (vs.

Biological Activity

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15BrN2SC_{10}H_{15}BrN_2S with a molecular weight of approximately 275.21 g/mol. The compound features a pyrrolidine ring connected to a bromothiophen moiety via a methylene bridge, which is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC10H15BrN2S
Molecular Weight275.21 g/mol
AppearanceWhite powder
Storage ConditionsRefrigerated

Neuroactive Properties

Preliminary studies suggest that this compound may exhibit neuroactive properties . These properties are potentially linked to its interaction with neurotransmitter systems, although specific mechanisms remain to be fully elucidated through detailed pharmacological studies.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with various biological targets. Research indicates that compounds with similar structures can exhibit diverse pharmacological effects, emphasizing the importance of structural modifications in enhancing biological activity.

Case Studies and Research Findings

  • Antiparasitic Activity : In a study focusing on structurally related compounds, several derivatives exhibited potent antiparasitic activity. For instance, compounds derived from 1-methyl-4-nitroimidazole showed IC50 values in the range of 1.47–4.43 µM against parasites like Entamoeba histolytica and Giardia intestinalis, suggesting that similar derivatives of this compound could possess comparable activities .
  • Pharmacological Profiles : A comparative analysis of structurally similar compounds revealed that modifications in the thiophene or pyrrolidine structures could significantly alter their pharmacological profiles. For example, the presence of additional bromine or alkyl groups may enhance lipophilicity and biological activity, making them more effective against specific targets .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, allowing for the creation of analogs with potentially different biological activities. This flexibility in synthesis is critical for developing compounds tailored for specific therapeutic applications.

Synthetic Routes

The synthetic routes often involve the following steps:

  • Formation of the pyrrolidine ring.
  • Introduction of the bromothiophen moiety.
  • Final modifications to enhance bioactivity.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the bromothiophene methyl group (δ 4.2–4.5 ppm for -CH2_2-N) and pyrrolidine ring protons (δ 2.5–3.0 ppm) .
  • X-ray Crystallography : SHELXL and OLEX2 are used for structure refinement. Anisotropic displacement parameters and hydrogen bonding networks are analyzed to resolve stereochemical ambiguities .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 289.05 for [M+H]+^+) .

How does the stereochemistry of the pyrrolidine ring influence the compound’s pharmacological activity?

Advanced Research Focus
The 1-methylpyrrolidin-3-amine moiety’s stereochemistry affects receptor binding. For example:

  • Enantiomeric purity : Chiral HPLC separates (R)- and (S)-isomers, with the (S)-configuration showing higher affinity for CNS targets in analogous compounds .
  • Conformational analysis : Density Functional Theory (DFT) simulations predict energy minima for ring puckering, influencing interactions with biological targets .

What computational methods predict the reactivity of the bromothiophene moiety in substitution reactions?

Q. Advanced Research Focus

  • DFT Calculations : Gaussian or ORCA software models transition states for bromine displacement. Electron-withdrawing effects of the thiophene ring increase susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF accelerate SNAr mechanisms) .

How can crystallographic data for this compound be resolved using SHELXL?

Q. Advanced Research Focus

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data are processed via SHELXL.
  • Refinement : Anisotropic thermal parameters for bromine atoms are refined using the Hirshfeld rigid-bond test. Twinning and disorder in the pyrrolidine ring are resolved with PART instructions .
  • Validation : PLATON checks for voids and hydrogen-bonding consistency .

What are the challenges in analyzing contradictory biological activity data across studies?

Advanced Research Focus
Discrepancies in IC50_{50} values may arise from:

  • Assay Conditions : Varying pH or serum protein binding (e.g., albumin) alters compound bioavailability .
  • Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) differ between in vitro (microsomal assays) and in vivo models .
    Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and use isotopic labeling (e.g., 14^{14}C-tracing) to track metabolites .

How does the bromothiophene group influence cross-coupling reactions in derivatization?

Q. Advanced Research Focus

  • Suzuki-Miyaura Coupling : Bromine at the 5-position enables palladium-catalyzed coupling with aryl boronic acids. Reaction efficiency depends on ligand choice (e.g., SPhos vs. XPhos) .
  • Sonogashira Reaction : Copper-free conditions minimize side reactions when introducing alkynyl groups .

What strategies mitigate decomposition during long-term storage?

Q. Basic Research Focus

  • Storage Conditions : Lyophilized solids stored at -20°C under argon show >95% stability over 12 months.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) prevents bromine radical formation .

How is thin-layer chromatography (TLC) optimized to monitor synthesis progress?

Q. Basic Research Focus

  • Mobile Phase : Hexane:ethyl acetate (3:1) separates amine intermediates (Rf_f 0.3–0.5).
  • Visualization : UV254 or ninhydrin staining detects primary/secondary amines .

What in vitro models are suitable for preliminary neuropharmacological testing?

Q. Advanced Research Focus

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-LSD for 5-HT2A_{2A} receptors) quantify affinity .
  • Neuronal Cell Lines : SH-SY5Y cells treated with glutamate-induced oxidative stress assess neuroprotective effects via MTT assays .

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